molecular formula C16H12Cl2FNO B5848172 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide

3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide

Cat. No. B5848172
M. Wt: 324.2 g/mol
InChI Key: OTBWXMIJRQDLDB-XBXARRHUSA-N
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Description

3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide, also known as DCFBA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and neurobiology. In cancer research, 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has also been investigated for its potential use in drug discovery as a lead compound for the development of new drugs. In neurobiology, 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide is not fully understood, but it is believed to act through multiple pathways. 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as histone deacetylases and topoisomerases. 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. In neurobiology, 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell proliferation. 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has also been shown to inhibit the migration and invasion of cancer cells. In neurobiology, 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties. 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide has several advantages for use in lab experiments, including its high potency and selectivity for specific targets. 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide is also relatively easy to synthesize and purify, making it a cost-effective option for drug discovery research. However, 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide. One area of research is the development of 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of the potential use of 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide and its potential applications in other fields, such as immunology and infectious diseases.
Conclusion
3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide and its derivatives for the development of new drugs and treatments for cancer and neurodegenerative diseases.

Synthesis Methods

3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzaldehyde with 4-fluorobenzylamine followed by the addition of acryloyl chloride. This reaction results in the formation of 3-(2,4-dichlorophenyl)-N-(4-fluorobenzyl)acrylamide, which can be purified using column chromatography. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNO/c17-13-5-3-12(15(18)9-13)4-8-16(21)20-10-11-1-6-14(19)7-2-11/h1-9H,10H2,(H,20,21)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBWXMIJRQDLDB-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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